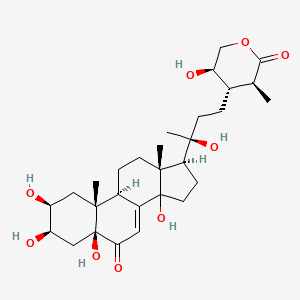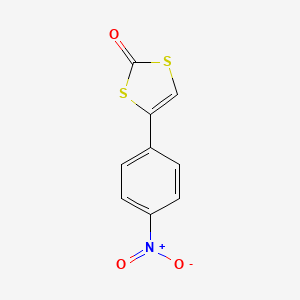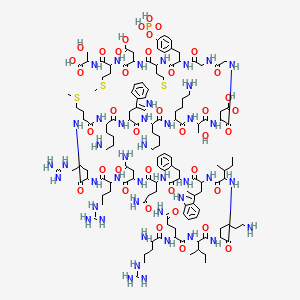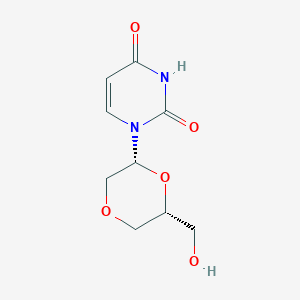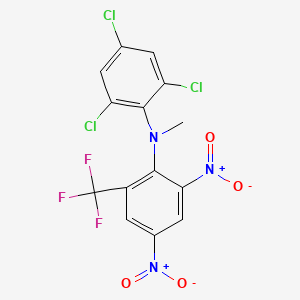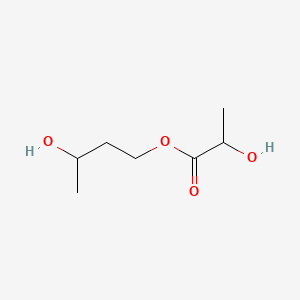
3-Hydroxybutyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutyl lactate is an organic compound that belongs to the class of hydroxy esters It is a derivative of lactic acid and 3-hydroxybutanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxybutyl lactate can be synthesized through the esterification of lactic acid with 3-hydroxybutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxybutyl lactate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 3-oxobutyl lactate.
Reduction: The major product is 3-hydroxybutanol.
Substitution: The products depend on the nucleophile used, such as 3-hydroxybutyl amine or 3-hydroxybutyl ether.
Applications De Recherche Scientifique
3-Hydroxybutyl lactate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-hydroxybutyl lactate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or act as a signaling molecule. It may also inhibit certain enzymes, such as histone deacetylases, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutyrate: A ketone body involved in energy metabolism.
Lactic Acid: A key intermediate in anaerobic respiration.
3-Hydroxybutanol: An alcohol used in the synthesis of various esters.
Uniqueness
3-Hydroxybutyl lactate is unique due to its dual functionality as both an ester and a hydroxy compound. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
93981-64-7 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-hydroxybutyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3 |
Clé InChI |
WBEAUDLYVFLJBT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





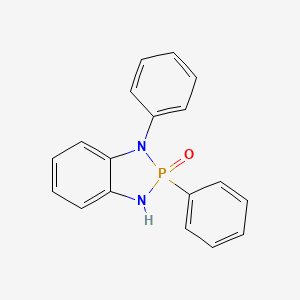
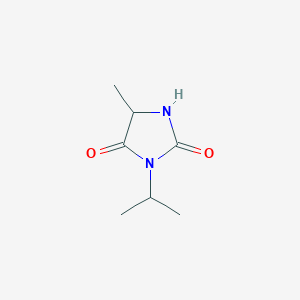
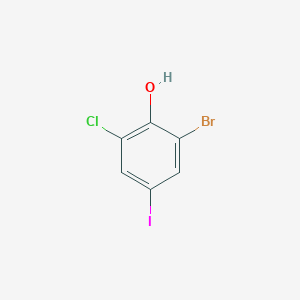
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
